2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile
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Overview
Description
J9Z38 is a metabolite of cyantraniliprole, a broad-spectrum agrochemical insecticide belonging to the anthranilic diamide insecticide class. Cyantraniliprole is known for its effectiveness in controlling various pests on fruits, vegetables, cereals, and other crops. J9Z38 is formed as a result of environmental degradation or plant metabolism of cyantraniliprole .
Preparation Methods
Synthetic Routes and Reaction Conditions
J9Z38 is not synthesized directly but is a metabolite generated by the ring closure of cyantraniliprole. The transformation occurs during the environmental degradation or plant metabolism of cyantraniliprole .
Industrial Production Methods
There are no specific industrial production methods for J9Z38 as it is a metabolite of cyantraniliprole. The focus is on the production of cyantraniliprole, which is then applied to crops. J9Z38 is subsequently formed through natural processes in the environment .
Chemical Reactions Analysis
Types of Reactions
J9Z38 undergoes various chemical reactions, including:
Oxidation: J9Z38 can be oxidized under certain conditions.
Reduction: It can also undergo reduction reactions.
Substitution: J9Z38 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of J9Z38 .
Scientific Research Applications
J9Z38 has several scientific research applications, including:
Chemistry: Used as a key indicator for the indirect detection and evaluation of cyantraniliprole residue levels
Biology: Studied for its role in the metabolism of cyantraniliprole in plants and its environmental fate
Medicine: Research on its potential effects on non-target organisms and its safety profile
Industry: Used in the development of analytical methods for detecting pesticide residues in various crops
Mechanism of Action
J9Z38 exerts its effects through the following mechanism:
Comparison with Similar Compounds
Similar Compounds
Cyantraniliprole: The parent compound of J9Z38, known for its broad-spectrum insecticidal activity
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mode of action
Uniqueness of J9Z38
J9Z38 is unique in that it is a metabolite formed from cyantraniliprole, providing insights into the environmental fate and degradation of the parent compound. Its presence is crucial for evaluating the residue levels of cyantraniliprole in various crops .
Properties
CAS No. |
1414864-34-8 |
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Molecular Formula |
C19H12BrClN6O |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-3,8-dimethyl-4-oxoquinazoline-6-carbonitrile |
InChI |
InChI=1S/C19H12BrClN6O/c1-10-6-11(9-22)7-12-16(10)24-18(26(2)19(12)28)14-8-15(20)25-27(14)17-13(21)4-3-5-23-17/h3-8H,1-2H3 |
InChI Key |
WHYZZHSKSZLNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Origin of Product |
United States |
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